A Senior Application Scientist's Guide to Tetrabutylammonium Chloride Hydrate (CAS: 37451-68-6)
A Senior Application Scientist's Guide to Tetrabutylammonium Chloride Hydrate (CAS: 37451-68-6)
An In-depth Technical Resource for Researchers and Drug Development Professionals
Introduction: The Quintessential Quaternary Ammonium Salt
Tetrabutylammonium chloride hydrate (TBAC·H₂O) is a quaternary ammonium salt that has established itself as an indispensable tool in modern chemistry.[1] Identified by the CAS number 37451-68-6, this white, crystalline solid is far more than a simple organic salt. Its unique molecular architecture, featuring a central nitrogen atom bonded to four butyl groups, imparts a dual nature: a lipophilic exterior and a cationic core. This structure is the very foundation of its utility, most notably as a highly effective phase-transfer catalyst (PTC).[1][2]
For professionals in drug development and organic synthesis, TBAC·H₂O offers a solution to a classic chemical challenge: enabling reactions between substances that exist in separate, immiscible phases (e.g., an aqueous and an organic layer).[2] By acting as a "shuttle" for reactive ions, it dramatically accelerates reaction rates, improves yields, and often allows for milder reaction conditions, contributing to safer, more efficient, and greener chemical processes.[2] This guide provides a comprehensive overview of its properties, mechanisms, applications, and handling protocols, grounded in authoritative data to support your research and development endeavors.
Core Physicochemical Properties and Specifications
A thorough understanding of a reagent's properties is the bedrock of successful experimentation. TBAC·H₂O is typically supplied as a white to off-white crystalline powder that is deliquescent, meaning it readily absorbs moisture from the air.[1][3] Its solubility profile is a key aspect of its function; it is soluble in water and polar organic solvents like ethanol and acetone, but only slightly soluble in nonpolar solvents such as benzene and ether.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 37451-68-6 | [1][6][7] |
| Molecular Formula | C₁₆H₃₆N·Cl·H₂O (or C₁₆H₃₈ClNO) | [1][6] |
| Molecular Weight | 295.93 g/mol | [1][6][8] |
| Appearance | White to off-white crystalline powder or crystals.[1][9] | [1][9] |
| Melting Point | 41 - 44 °C | [1][4] |
| Purity / Assay | ≥98% (Assay by titration) | [1][6] |
| Solubility | Soluble in cold water.[4][10] Soluble in ethanol, chloroform, acetone; slightly soluble in benzene, ether.[3] | [3][4][10] |
| Storage | Store at room temperature in a well-ventilated place. Keep container tightly closed.[1][11][12] | [1][11][12] |
| PubChem ID | 16212273 | [1] |
| InChI Key | FODWRUPJCKASBN-UHFFFAOYSA-M | [8] |
The Engine of Biphasic Reactions: Mechanism of Phase-Transfer Catalysis
The primary role of TBAC·H₂O in synthetic chemistry is to overcome the kinetic barrier of biphasic reactions.[2] In many crucial reactions, such as nucleophilic substitutions, the nucleophile (e.g., hydroxide, cyanide, or an alkoxide anion) resides in an aqueous phase, while the organic substrate is dissolved in an immiscible organic solvent. Without intervention, the reaction is confined to the limited interface between the two layers, resulting in impractically slow rates.
TBAC·H₂O dismantles this barrier. The process, known as phase-transfer catalysis, operates via an ion-exchange and transport mechanism:
-
Ion Exchange: In the aqueous phase, the chloride anion of TBAC exchanges with the reactive anion (Nu⁻) from the inorganic salt (e.g., NaNu).
-
Phase Transfer: The newly formed tetrabutylammonium-nucleophile ion pair ([Bu₄N]⁺Nu⁻) possesses a lipophilic exterior due to the four butyl chains. This allows the complex to leave the aqueous phase and dissolve into the bulk organic phase.
-
Reaction: Now in the organic phase, the "naked" and highly reactive nucleophile is free to react with the organic substrate (R-X). The cation, [Bu₄N]⁺, is sterically hindered and does not interfere with the reaction.
-
Catalyst Regeneration: After the reaction, the resulting inorganic salt ([Bu₄N]⁺X⁻) migrates back to the aqueous interface to exchange its anion (X⁻) for another reactive anion (Nu⁻), thus completing the catalytic cycle.
This continuous "shuttle" service dramatically increases the concentration of the nucleophile in the organic phase, leading to a significant acceleration of the reaction.[2]
Caption: Mechanism of Tetrabutylammonium Chloride in Phase-Transfer Catalysis.
Field-Proven Applications in Science and Industry
The versatility of TBAC·H₂O extends across numerous scientific disciplines. Its ability to facilitate reactions, modify surfaces, and act as an electrolyte makes it a valuable reagent in both academic research and industrial processes.[1]
Organic Synthesis
This is the most prominent area of application. TBAC·H₂O is a catalyst of choice for a wide array of reactions:
-
Nucleophilic Substitutions: It is widely used in the synthesis of ethers, esters, and cyanides, where an alkoxide or cyanide anion is transferred from an aqueous or solid phase to react with an alkyl halide in an organic phase.[2]
-
Palladium-Catalyzed Reactions: It can be used as an additive in palladium-catalyzed cross-coupling reactions, enhancing the reactivity and yield of these powerful C-C and C-N bond-forming transformations.
-
Alkylation and Acylation: It facilitates the alkylation and acylation of various substrates by efficiently transferring enolates or other carbanions into the organic phase.[1]
-
Polymerizations: It finds use in polymerization reactions, helping to control the process and the properties of the resulting polymer.[2]
Electrochemistry
In electrochemical applications, TBAC·H₂O serves as a supporting electrolyte.[1] Its ions are mobile and conductive but electrochemically stable over a wide potential range. This property is leveraged in:
-
Batteries and Fuel Cells: It enhances the conductivity of non-aqueous electrolytes, leading to improved energy efficiency and performance.[1]
-
Voltammetry: It is used to provide a conductive medium for electrochemical analysis of various compounds.
Analytical and Separation Sciences
TBAC·H₂O also plays a role in analytical methods:
-
Ion-Pairing Agent: In High-Performance Liquid Chromatography (HPLC), it is used as an ion-pairing agent.[2] It pairs with anionic analytes, neutralizing their charge and allowing for their separation and analysis on a reverse-phase column.[2]
-
Extraction and Separation: As a component of certain extraction systems, it aids in the selective separation of target compounds, which is crucial for quality control in the food and pharmaceutical industries.[1]
Biotechnology and Materials Science
-
Drug Formulation: In biotechnology, it can be used to increase the solubility of hydrophobic compounds, which is a critical challenge in developing effective drug formulations and delivery systems.[1]
-
Ionic Liquids: TBAC·H₂O is a precursor in the synthesis of certain ionic liquids, which are valued for their unique solvent properties and potential as environmentally friendly alternatives to volatile organic compounds.[1]
-
Clathrate Hydrates: It forms semiclathrate hydrates, which are crystalline water-based solids. These structures are being investigated for applications in gas storage and separation, such as capturing methane.[13][14]
Experimental Protocol: A General Procedure for Phase-Transfer Catalyzed Alkylation
The following protocol outlines a generalized, self-validating workflow for using TBAC·H₂O in a typical alkylation reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: General workflow for a phase-transfer catalyzed experiment.
Step-by-Step Methodology:
-
Reactor Setup & Reagent Charging:
-
Action: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the organic substrate and a suitable water-immiscible solvent (e.g., toluene, dichloromethane). Add the alkylating agent (e.g., an alkyl bromide).
-
Causality: The reactor setup allows for precise control of temperature and mixing. Charging the organic components first ensures they are fully dissolved before the reaction is initiated.
-
-
Catalyst and Base Addition:
-
Action: In a separate vessel, prepare an aqueous solution of the base (e.g., 50% w/w sodium hydroxide). Add this aqueous base to the reactor, followed by the TBAC·H₂O (typically 1–5 mol% relative to the substrate).
-
Causality: The aqueous base deprotonates the substrate (if acidic) or serves as the source for the nucleophile. The TBAC·H₂O is added at this stage to immediately begin the catalytic cycle at the newly formed interface.
-
-
Reaction Execution and Monitoring:
-
Action: Begin vigorous stirring (e.g., >300 RPM) and bring the mixture to the desired reaction temperature (often room temperature to 60 °C). Monitor the reaction's progress periodically by withdrawing small aliquots from the organic layer for analysis by TLC, GC, or LC-MS.
-
Causality: Vigorous stirring is critical. It maximizes the surface area of the interface between the aqueous and organic phases, which directly increases the rate of phase transfer and the overall reaction rate. Monitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation.
-
-
Workup and Phase Separation:
-
Action: Once the reaction is complete, stop stirring and heating. Allow the mixture to settle until two distinct layers form. Separate the layers using a separatory funnel.
-
Causality: Halting agitation allows the emulsion to break, enabling a clean separation of the product-containing organic phase from the aqueous phase containing the inorganic salts and residual base.
-
-
Extraction, Washing, and Drying:
-
Action: Wash the organic layer sequentially with water and then brine to remove residual base and water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Causality: Washing removes impurities that could interfere with purification. The brine wash helps to break any remaining emulsions and starts the drying process. The anhydrous salt removes all traces of water, which is essential before solvent removal.
-
-
Product Isolation and Purification:
-
Action: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by an appropriate method, such as flash column chromatography, distillation, or recrystallization.
-
Causality: This final stage isolates the desired product from unreacted starting materials, the catalyst, and any byproducts, yielding a compound of high purity suitable for further use or analysis.
-
Safety, Handling, and Storage Protocols
As with any chemical reagent, adherence to strict safety protocols is paramount when working with TBAC·H₂O. It is classified as an irritant, causing skin and serious eye irritation.[8][11]
| Hazard Class | GHS Classification | Statement | Source(s) |
| Acute Toxicity | Category 4, Oral | H302: Harmful if swallowed. | [15] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [8][11][15] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [8][11][15] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | [15] |
Personal Protective Equipment (PPE) and Handling
A self-validating safety workflow minimizes exposure risk.
-
Engineering Controls:
-
Personal Protective Equipment:
-
Action: Wear appropriate PPE at all times:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12][16]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).[12][16] Gloves must be inspected before use.
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with an appropriate particle filter.[12][16]
-
-
Causality: This combination of PPE creates a barrier that prevents the chemical from coming into contact with the eyes, skin, or respiratory system.
-
-
Safe Handling Practices:
-
Action: Avoid formation of dust.[12] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[16] Take off any contaminated clothing and wash it before reuse.[11][16]
-
Causality: These standard industrial hygiene practices prevent accidental ingestion and cross-contamination.
-
First-Aid and Storage
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[11][12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed to prevent moisture absorption.[11][12] Store locked up.[11][12]
Conclusion
Tetrabutylammonium chloride hydrate is a cornerstone reagent for the modern chemist. Its power as a phase-transfer catalyst enables countless synthetic transformations that would otherwise be inefficient or impractical.[1][2] Beyond synthesis, its utility in electrochemistry, analytical science, and materials research underscores its versatility.[1] By understanding its fundamental properties, mastering its application through robust protocols, and adhering to rigorous safety standards, researchers and drug development professionals can fully leverage the capabilities of this essential chemical tool to drive innovation and discovery.
References
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Unlocking Chemical Reactions: The Power of Tetrabutylammonium Chloride as a Phase Transfer Catalyst. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Two Catalytic Steps with Tetrabutylammonium Chloride: One PTC, One Not PTC. PTC Organics, Inc.. [Link]
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Tetrabutylammonium Chloride, Hydrate, 100g, Each. CP Lab Safety. [Link]
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Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. PubMed. [Link]
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Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. ACS Publications. [Link]
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Tetrabutylammonium chloride hydrate. PubChem - NIH. [Link]
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Tetrabutylammonium chloride hydrate, min 98%, 100 grams. CP Lab Safety. [Link]
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Tetrabutylammonium chloride. Wikipedia. [Link]
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Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. ACS Publications. [Link]
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Tetrabutylammonium chloride – Knowledge and References. Taylor & Francis. [Link]
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Investigation of kinetics of tetrabutylammonium chloride (TBAC) + CH4 semiclathrate hydrate formation. RSC Publishing. [Link]
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Calorimetric and Structural Studies of Tetrabutylammonium Chloride Ionic Clathrate Hydrates. ACS Publications. [Link]
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